2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Overview
Description
- The 3,4-dimethoxybenzyl group is introduced via nucleophilic substitution reactions.
- Common reagents include 3,4-dimethoxybenzyl chloride and a suitable nucleophile, such as sodium hydride or potassium carbonate.
Attachment of the 1-(1-Hydroxyethyl)-4-Phenylbutyl Side Chain
- This step involves the formation of a carbon-carbon bond between the core structure and the side chain.
- Reagents such as Grignard reagents or organolithium compounds are often used to achieve this bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods (e.g., chromatography, crystallization) are employed to scale up the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one typically involves multiple steps:
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Formation of the Imidazo[5,1-f][1,2,4]triazin-4(3H)-one Core
- Starting with a suitable precursor, such as 2-amino-4-methylimidazole, the core structure is formed through cyclization reactions.
- Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
- Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
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Reduction
- Reduction reactions can target the carbonyl groups or aromatic rings, resulting in the formation of alcohols or reduced aromatic systems.
- Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
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Substitution
- The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
- Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or reduced aromatic systems.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and potential therapeutic applications.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions within cells.
Medicine
Drug Development: The compound’s structure and reactivity make it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: It may be used in diagnostic assays to detect or quantify specific biomolecules.
Industry
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of advanced polymers with tailored properties.
Agriculture: It may be employed in the development of agrochemicals for crop protection and enhancement.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxybenzyl)-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one: Lacks the 1-(1-hydroxyethyl)-4-phenylbutyl side chain, resulting in different reactivity and biological activity.
7-[1-(1-Hydroxyethyl)-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one: Lacks the 3,4-dimethoxybenzyl group, affecting its chemical properties and applications.
Uniqueness
The presence of both the 3,4-dimethoxybenzyl group and the 1-(1-hydroxyethyl)-4-phenylbutyl side chain in 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWFJKBZGMYCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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